4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Description
Chemical Identity and Nomenclature
The compound 4-fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde (CAS: 1119450-78-0) is a structurally complex heterocyclic molecule with the molecular formula C₁₄H₁₄FN₃O₃ and a molecular weight of 291.28 g/mol . Its systematic IUPAC name derives from the benzaldehyde core substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a morpholin-4-ylmethyl group at C5 and a fluorine atom at C4 of the aromatic ring. Alternative nomenclature includes 4-fluoro-3-(5-(morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde , reflecting its functional group arrangement.
Key identifiers include:
A summary of its molecular characteristics is provided below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄FN₃O₃ |
| Molecular Weight | 291.28 g/mol |
| CAS Number | 1119450-78-0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 68.46 Ų |
Position within Oxadiazole Derivative Family
This compound belongs to the 1,2,4-oxadiazole subclass, distinguished by a five-membered ring containing two nitrogen atoms and one oxygen atom in the 1,2,4 positions. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and role as a bioisostere for ester or amide functionalities.
Structurally, the molecule features:
- Benzaldehyde core : Provides electrophilic reactivity for further synthetic modifications.
- Fluorine substituent : Enhances lipophilicity and influences electronic properties via inductive effects.
- Morpholinomethyl side chain : Introduces solubility and potential target-binding interactions through the morpholine’s tertiary amine and ether oxygen.
Compared to simpler oxadiazoles like tioxazafen (a nematicide) or flufenoxadiazam (an insecticide), this derivative’s complexity enables multifunctional interactions in biological systems. Its design aligns with modern strategies to optimize pharmacokinetic properties through balanced hydrophobicity and hydrogen-bonding potential.
Historical Context of Oxadiazole Research
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but its pharmacological potential remained unexplored until the mid-20th century. Key milestones include:
- 1940s : Preliminary biological studies revealed antimicrobial properties.
- 1960s : Oxolamine , a cough suppressant, became the first FDA-approved 1,2,4-oxadiazole drug.
- 2010s : Applications expanded to agrochemicals (e.g., tioxazafen ) and antibiotics targeting resistant pathogens like MRSA.
Recent advances in click chemistry and metal-catalyzed cross-coupling reactions have enabled precise functionalization of the oxadiazole core, as seen in this compound’s morpholinomethyl and fluorobenzaldehyde groups.
Significance in Heterocyclic Chemistry
Heterocycles like 1,2,4-oxadiazoles are pivotal in drug discovery, constituting >85% of approved pharmaceuticals. This compound exemplifies three key principles in heterocyclic design:
- Aromatic Stability : The oxadiazole ring’s planar, conjugated π-system resists metabolic degradation.
- Functional Diversity : Substituents enable tuning of solubility (morpholine), reactivity (aldehyde), and target affinity (fluorine).
- Bioisosterism : The oxadiazole mimics carboxylate or amide groups while improving pharmacokinetics.
Comparative analysis with related heterocycles highlights its unique advantages:
| Heterocycle | Key Features | Limitations |
|---|---|---|
| 1,3,4-Oxadiazole | High metabolic stability | Limited hydrogen-bonding capacity |
| 1,2,4-Oxadiazole | Balanced polarity and stability | Synthetic complexity |
| Pyrazole | Rigid scaffold for drug design | Susceptibility to oxidation |
This compound’s integration of a morpholine moiety and fluorine atom underscores the trend toward hybrid heterocycles with multimodal biological activity.
Properties
IUPAC Name |
4-fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-12-2-1-10(9-19)7-11(12)14-16-13(21-17-14)8-18-3-5-20-6-4-18/h1-2,7,9H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCRKWQCTSOLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157318 | |
| Record name | 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-78-0 | |
| Record name | 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
- The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or esters.
- For this compound, an amidoxime intermediate derived from a nitrile precursor is reacted with a suitable benzaldehyde derivative bearing a fluorine substituent at the 4-position.
- Cyclization is typically promoted by dehydrating agents or under reflux conditions in polar aprotic solvents.
Introduction of the Morpholin-4-ylmethyl Group
- The morpholin-4-ylmethyl substituent is introduced via a Mannich reaction or nucleophilic substitution on a suitable intermediate bearing a reactive methylene or halomethyl group adjacent to the oxadiazole ring.
- Formaldehyde and morpholine are reacted with the oxadiazole intermediate under mild basic or acidic conditions to form the morpholinomethyl side chain.
- This step is crucial for imparting the desired pharmacophoric properties and solubility.
Functionalization of the Benzaldehyde Ring
- The benzaldehyde ring is fluorinated at the 4-position prior to or after oxadiazole formation depending on the synthetic route.
- Fluorination is typically achieved using electrophilic fluorinating agents or by starting from commercially available 4-fluorobenzaldehyde.
- The aldehyde group remains intact to allow further functionalization or biological activity.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Amidoxime formation | Nitrile precursor + hydroxylamine | Amidoxime intermediate |
| 2 | Cyclodehydration to oxadiazole | Amidoxime + 4-fluorobenzoyl chloride or ester, dehydrating agent (e.g., POCl3) | 1,2,4-Oxadiazole ring fused to 4-fluorobenzaldehyde |
| 3 | Mannich reaction | Oxadiazole intermediate + morpholine + formaldehyde, mild acid/base | Morpholin-4-ylmethyl substitution at oxadiazole 5-position |
| 4 | Purification | Chromatography, recrystallization | Pure 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
Research Findings and Optimization Notes
- Purity and Yield: Commercially available samples report purity around 97% with molecular weight confirmed by mass spectrometry and NMR analysis.
- Reaction Conditions: Mild to moderate heating (50–120 °C) in polar solvents such as DMF or DMSO is effective for cyclization and Mannich steps.
- Safety Considerations: The compound and intermediates require handling under controlled conditions due to potential irritant properties and aldehyde reactivity.
- Alternative Routes: Some literature suggests direct alkylation of oxadiazole intermediates with morpholine derivatives under basic conditions as an alternative to Mannich reactions.
- Characterization: Confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry to verify the presence of oxadiazole, morpholine, and aldehyde functionalities.
Summary Table of Key Physical and Chemical Data
Chemical Reactions Analysis
4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde as an anticancer agent. Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating the oxadiazole ring have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. In vitro tests have indicated that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of various oxadiazole derivatives, including 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde. The results demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro, with an IC50 value indicating potent activity .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The agar diffusion method revealed that it exhibited a substantial zone of inhibition compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde involves several steps, including the formation of the oxadiazole ring through cyclization reactions. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological activities .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to active sites on enzymes, inhibiting their activity. This can lead to various biological effects, depending on the specific enzyme targeted . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Morpholin-4-ylmethyl vs. Chloromethyl/Ethoxymethyl :
- The morpholine group in the target compound enhances solubility and hydrogen-bonding capacity compared to chloromethyl or ethoxymethyl substituents. This is critical for improving pharmacokinetic properties in drug design .
- Chloromethyl groups (e.g., in ) may confer higher reactivity but lower metabolic stability.
This contrasts with non-fluorinated analogues like 4-(5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl)-2-methoxyphenol .
Benzaldehyde Core vs. Pyrimidine/Pyrrolidinone: The benzaldehyde moiety offers a versatile site for further functionalization (e.g., Schiff base formation), unlike pyrimidine or pyrrolidinone cores, which are more rigid and may limit derivatization .
Key Findings :
- The target compound’s morpholine substituent likely broadens its antimicrobial spectrum compared to chlorophenyl or trifluoromethoxy analogues .
- Fluorine may synergize with the oxadiazole ring to enhance anticancer activity, as seen in fluorinated kinase inhibitors .
Physicochemical Properties
- Solubility : The morpholine group significantly improves aqueous solubility (>50 mg/mL predicted) compared to chloromethyl or ethoxymethyl derivatives (<10 mg/mL) .
- Stability: The fluorine atom and oxadiazole ring confer resistance to oxidative degradation, unlike compounds with thiomethyl or aminopentyl groups .
Biological Activity
4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H14FN3O3
- Molecular Weight : 291.28 g/mol
- CAS Number : 1119450-78-0
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties.
- Antitumor Potential : Investigations indicate potential antiproliferative effects against certain cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde. The results indicated that the compound demonstrated significant activity against various bacterial strains, with a notable minimum inhibitory concentration (MIC) observed.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Candida albicans | 64 | Weak |
Antitumor Activity
In vitro studies have shown that 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 5.2 | High cytotoxicity |
| MCF7 (breast) | 10.1 | Moderate cytotoxicity |
| A549 (lung) | 7.8 | High cytotoxicity |
Structure-Activity Relationships (SAR)
The biological activity of the compound can be attributed to its structural components. The presence of the morpholine group is believed to enhance solubility and bioavailability, while the oxadiazole moiety contributes to the compound's interaction with biological targets.
Key SAR Findings:
- Morpholine Substitution : Enhances binding affinity to target proteins.
- Fluorine Atom : Increases lipophilicity and may improve membrane permeability.
- Oxadiazole Ring : Essential for biological activity; modifications can lead to increased potency.
Case Studies
- In Vivo Efficacy Against Tumors : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapy : When used in conjunction with established chemotherapeutics, the compound showed synergistic effects, enhancing overall therapeutic outcomes.
Q & A
Q. What synthetic strategies are recommended for preparing 4-fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde?
A multi-step synthesis is typical for such oxadiazole-containing compounds. The oxadiazole ring is often formed via cyclization of an amidoxime intermediate with a carboxylic acid derivative (e.g., activated esters or acyl chlorides) . For the morpholinylmethyl substituent, a Mannich reaction or nucleophilic substitution on a chloromethyl-oxadiazole precursor with morpholine may be employed . The benzaldehyde moiety can be introduced via formylation of a pre-functionalized benzene ring (e.g., Vilsmeier-Haack reaction) or oxidation of a benzyl alcohol intermediate. Purification typically involves column chromatography and recrystallization, with characterization via /-NMR, IR, and high-resolution mass spectrometry (HRMS) .
Q. How can the purity and structural integrity of this compound be validated?
Purity assessment requires HPLC (reverse-phase C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm for aromatic systems) . Structural confirmation involves:
- NMR : Diagnostic peaks include the aldehyde proton (~10 ppm in -NMR), fluorinated aromatic protons (split due to - coupling), and morpholine methylene protons (δ 2.5–3.5 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H].
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with targets like S1P1 receptors or enzymes (e.g., cyclooxygenase), given structural similarities to neuropathic pain agents . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, topological polar surface area, and H-bond acceptors/donors can predict pharmacokinetic properties . Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) may elucidate electronic effects of the fluorine substituent and oxadiazole ring on reactivity .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
Conflicting NMR signals (e.g., overlapping morpholine or oxadiazole protons) can be resolved via X-ray diffraction. SHELXL refinement provides precise bond lengths/angles, confirming the oxadiazole’s planarity and the morpholine’s chair conformation . For example, the aldehyde group’s orientation relative to the oxadiazole ring (cis/trans) can be unambiguously determined, aiding in understanding steric effects on reactivity.
Q. What in vitro assays are appropriate for evaluating its potential as a neuropathic pain therapeutic?
- Target-based assays :
- Functional assays :
- Anti-inflammatory activity (COX-2 inhibition via prostaglandin E2 ELISA).
- Neuronal hyperexcitability models (patch-clamp electrophysiology in dorsal root ganglion cells).
Q. How does the fluorophenyl moiety influence metabolic stability compared to non-fluorinated analogs?
Fluorine’s electronegativity reduces metabolic oxidation by cytochrome P450 enzymes. Comparative studies using liver microsomes (human/rat) with LC-MS/MS analysis can quantify metabolites. The 4-fluoro group may direct phase I metabolism away from the benzene ring, enhancing half-life . Stability in plasma (e.g., 37°C, 24 hrs) should be monitored via HPLC to assess degradation.
Methodological Challenges
Q. What strategies mitigate synthetic byproducts during oxadiazole formation?
Common byproducts include uncyclized amidoximes or regioisomeric oxadiazoles. Strategies:
- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Purification : Employ preparative HPLC or fractional crystallization.
- Analytical monitoring : TLC (silica, ethyl acetate/hexane) or inline IR to track cyclization progress.
Q. How can researchers address low solubility in biological assays?
The compound’s hydrophobicity (logP ~2.5–3.5) may limit aqueous solubility. Solutions include:
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce phosphate or glycoside groups at the aldehyde position .
Data Interpretation
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
If docking suggests high affinity but assays show low activity, consider:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
